molecular formula C21H13F3N2O B2739976 1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine CAS No. 78351-93-6

1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine

Cat. No.: B2739976
CAS No.: 78351-93-6
M. Wt: 366.343
InChI Key: VAKBICSGFMGSBO-UHFFFAOYSA-N
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Description

1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine is a chemical compound with the molecular formula C21H13F3N2O and a molecular weight of 366.34 g/mol . This compound is characterized by the presence of a phenyl group, a trifluoromethyl group, and a phthalazine moiety, making it a unique and versatile molecule in various chemical applications.

Preparation Methods

The synthesis of 1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine involves several steps. One common synthetic route includes the reaction of 1-phenylphthalazine with 3-(trifluoromethyl)phenol under specific conditions to form the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to achieve the desired products .

Scientific Research Applications

1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and proteins effectively. The phenyl and phthalazine moieties contribute to its binding affinity and specificity towards certain enzymes and receptors .

Comparison with Similar Compounds

1-Phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine can be compared with similar compounds such as:

  • 1-Phenyl-4-[3-(trifluoromethyl)phenoxy]benzene
  • 1-Phenyl-4-[3-(trifluoromethyl)phenoxy]pyridine
  • 1-Phenyl-4-[3-(trifluoromethyl)phenoxy]quinoline

These compounds share structural similarities but differ in their chemical and physical properties, leading to variations in their reactivity, stability, and applications.

Properties

IUPAC Name

1-phenyl-4-[3-(trifluoromethyl)phenoxy]phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F3N2O/c22-21(23,24)15-9-6-10-16(13-15)27-20-18-12-5-4-11-17(18)19(25-26-20)14-7-2-1-3-8-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAKBICSGFMGSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)OC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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